N'-hydroxy-5-methylthiophene-2-carboximidamide
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Overview
Description
N'-hydroxy-5-methylthiophene-2-carboximidamide is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitration and Chemistry of Thiophene Derivatives
The nitration of methyl-3-hydroxythiophene-2-carboxylate, which is structurally related to N'-hydroxy-5-methylthiophene-2-carboximidamide, has been explored. This research provides insights into the structural aspects of thiophene derivatives and their derivatives through NMR data and preparation of thieno[3,4-b][1,4]oxazine ring systems, contributing to the understanding of thiophene chemistry (Barker et al., 2001).
Synthesis of Ethyl 2-methylthiophene-3-carboxylate
In a similar context, the synthesis of ethyl 2-methylthiophene-3-carboxylate was developed, emphasizing the importance of developing efficient, safe processes for synthesizing thiophene derivatives. This process avoids the use of strong bases and cryogenic conditions, showcasing a more practical approach for large-scale synthesis (Kogami & Watanabe, 2011).
Biological Evaluation of Imidazole and Guanidine Derivatives
Research on imidazole derivatives, including those derived from 5-methylthiophen-2-carboxaldehyde, highlights their potential in pharmacology. These compounds exhibited notable anti-inflammatory and anticancer activities, indicating their relevance in medical research and drug development (Sondhi et al., 2011).
Methylglyoxal and Its Derivatives in Food and Organisms
A study on methylglyoxal, a compound related to this compound, reveals its presence in food and living organisms. Methylglyoxal's reactivity and its role in forming advanced glycation end-products provide essential insights into biochemistry and the potential impact on health (Nemet, Varga-Defterdarović, & Turk, 2006).
Anticancer and Antimicrobial Activities of Heterocyclichydrazones
The synthesis and biological evaluation of 3- and 5-methylthiophene-2-carboxaldehyde alpha-(N)-heterocyclichydrazones provide insight into their anticancer, anti-HIV, and antimicrobial potentials. This research underscores the significance of thiophene derivatives in therapeutic applications (Savini et al., 2004).
Copper Extraction Using Pyridinecarboximidamides
In a study on copper recovery from chloride solutions, N′-alkyloxypyridinecarboximidamides, closely related to this compound, were used as extractants. This highlights the application of such compounds in metallurgy and environmental technology (Wojciechowska et al., 2017).
Properties
{ "Design of the Synthesis Pathway": "The synthesis of N-hydroxy-5-methylthiophene-2-carboximidamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "5-methylthiophene-2-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Hydroxylamine hydrochloride", "Triethylamine", "Dimethylformamide (DMF)", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Activation of 5-methylthiophene-2-carboxylic acid with DCC and NHS in DMF to form the corresponding NHS ester intermediate.", "Step 2: Addition of hydroxylamine hydrochloride to the NHS ester intermediate in the presence of triethylamine and DMF to form the corresponding hydroxamic acid intermediate.", "Step 3: Conversion of the hydroxamic acid intermediate to the target compound by treatment with methanol and diethyl ether to form N-hydroxy-5-methylthiophene-2-carboximidamide." ] } | |
CAS No. |
372106-90-6 |
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-hydroxy-5-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
InChI Key |
DTDGFBGUTVYRSL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N/O)/N |
SMILES |
CC1=CC=C(S1)C(=NO)N |
Canonical SMILES |
CC1=CC=C(S1)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.